

# CAS number for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

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## Compound of Interest

**Compound Name:** 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

**Cat. No.:** B057336

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An In-Depth Technical Guide to **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde** (CAS: 83-18-1) for Advanced Research and Development

## Introduction

**2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde** is a heterocyclic aromatic aldehyde that serves as a pivotal building block in modern organic synthesis. The pyrrole core is a privileged scaffold, appearing in a vast array of natural products and synthetic compounds with significant biological activity, including pharmaceuticals, agrochemicals, and functional materials.<sup>[1][2]</sup> This compound, distinguished by its specific substitution pattern—two methyl groups enhancing stability and a phenyl group influencing electronic properties and steric hindrance, coupled with a reactive carbaldehyde functional group—presents a unique platform for chemical diversification. Its utility is particularly pronounced in medicinal chemistry, where it acts as a key intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and antimalarial drugs.<sup>[3][4]</sup> Furthermore, its conjugated structure makes it a person of interest in materials science for the development of organic semiconductors and dyes.<sup>[3]</sup>

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep understanding of the compound's synthesis, reactivity, and application, grounded in mechanistic principles and practical, field-proven insights.

# Chapter 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This chapter delineates the key identifiers, physical characteristics, and structural features of **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde**.

## Identifiers and Nomenclature

For clarity and precision in scientific communication, the compound is identified by several names and registry numbers.

Identifier	Value
CAS Number	83-18-1[4][5][6][7][8][9][10][11]
IUPAC Name	2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde[6]
Synonyms	2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 3-Formyl-2,5-dimethyl-1-phenylpyrrole, NSC 68230[4][6][11]
Molecular Formula	C <sub>13</sub> H <sub>13</sub> NO[3][5][6][11]
Molecular Weight	199.25 g/mol [3][4][5][6][11]
InChI Key	LNROIXNEIZSESG-UHFFFAOYSA-N[6]
SMILES	CC1=CC(=C(N1C2=CC=CC=C2)C)C=O[6]

## Physical Properties

The physical state and stability of the compound are critical for its handling, storage, and use in reactions.

Property	Value
Appearance	White to cream or pale brown powder/crystals. <a href="#">[5]</a> <a href="#">[10]</a>
Melting Point	88-90 °C <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	190 °C @ 12 Torr <a href="#">[4]</a>
Storage	Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). <a href="#">[3]</a> <a href="#">[4]</a>
Sensitivity	Reported to be air sensitive; inert gas storage is crucial to prevent oxidation of the aldehyde group. <a href="#">[4]</a>

## Molecular Structure

The arrangement of atoms and electrons in **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde** dictates its reactivity and function. The core is a five-membered aromatic pyrrole ring, which imparts significant stability. Computational modeling using Density Functional Theory (DFT) indicates that the pyrrole ring maintains a high degree of planarity in its ground state, which is characteristic of its aromatic nature.[\[6\]](#) The N-phenyl group is typically twisted out of the plane of the pyrrole ring, influencing intermolecular interactions. The aldehyde group at the C3 position is a key site for chemical modification.

Caption: Molecular structure of the target compound.

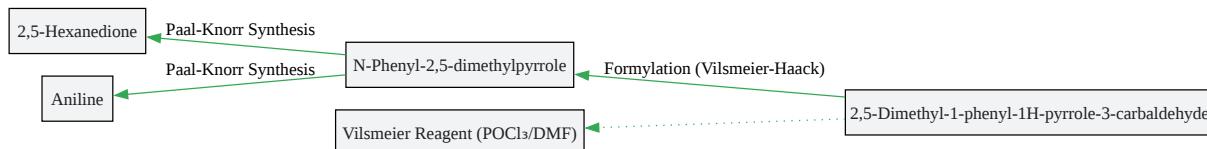
## Chapter 2: Synthesis and Mechanistic Pathways

The synthesis of **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde** is a multi-step process that combines classical heterocyclic chemistry with functional group introduction. A logical and efficient synthetic route is paramount for producing high-purity material for research.

## Retrosynthetic Analysis

A retrosynthetic approach reveals a practical path to the target molecule. The aldehyde functionality can be installed onto a pre-formed pyrrole ring via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction. The N-phenyl-2,5-dimethylpyrrole core is a

classic target for the Paal-Knorr synthesis, which constructs the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.



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Caption: Retrosynthetic analysis of the target compound.

## Protocol 1: Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole

The Paal-Knorr synthesis is a robust and high-yielding method for preparing substituted pyrroles.<sup>[12]</sup> It involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine. The choice of water or acetic acid as a solvent can make this an environmentally benign approach.<sup>[12]</sup>

**Causality:** The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. Using a slight excess of the dicarbonyl component can ensure the complete consumption of the aniline starting material.

### Step-by-Step Methodology:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq) and 2,5-hexanedione (1.1 eq).
- **Solvent Addition:** Add glacial acetic acid or water to serve as the solvent and catalyst.
- **Heating:** Heat the reaction mixture to reflux (approx. 100-120 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Workup:** After cooling to room temperature, pour the mixture into a beaker of cold water.
- **Extraction:** If an organic product layer separates, extract the aqueous phase with a suitable solvent like ethyl acetate or dichloromethane. If the product precipitates, it can be collected by filtration.
- **Purification:** Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

## Protocol 2: Vilsmeier-Haack Formylation

This reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring, such as a pyrrole.[\[1\]](#)

**Causality:** The reaction involves an electrophilic aromatic substitution. Phosphorus oxychloride ( $\text{POCl}_3$ ) and dimethylformamide (DMF) react to form the electrophilic Vilsmeier reagent (chloroiminium ion). The electron-rich pyrrole ring attacks this electrophile, and subsequent hydrolysis introduces the aldehyde group. The formylation occurs preferentially at the C2 or C3 position; in this N-substituted pyrrole, the C3 position is a likely site.

### Step-by-Step Methodology:

- **Reagent Preparation (Caution: Exothermic):** In a fume hood, cool a flask of anhydrous DMF to 0 °C in an ice bath. Slowly add  $\text{POCl}_3$  (1.1 eq) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
- **Substrate Addition:** Dissolve the 1-phenyl-2,5-dimethylpyrrole (1.0 eq) from the previous step in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane.
- **Reaction:** Slowly add the solution of the pyrrole to the Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-3 hours, monitoring by TLC.
- **Hydrolysis:** Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice.

- Neutralization: Basify the aqueous solution by slowly adding a solution of sodium hydroxide or sodium carbonate until the pH is ~8-9. This step hydrolyzes the iminium intermediate to the aldehyde.
- Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final white to pale brown solid.

Caption: Overall synthesis workflow diagram.

## Chapter 3: Applications in Drug Discovery and Materials Science

The true value of a chemical building block is realized in its applications. **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde** is a versatile scaffold with significant utility in both life sciences and materials science.

### Role as a Pharmacophore and Intermediate

The pyrrole heterocycle is a cornerstone in medicinal chemistry.<sup>[2]</sup> This specific carbaldehyde derivative serves as an excellent starting point for creating libraries of bioactive compounds.

- Kinase Inhibitors: The N-phenylpyrrole scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology and immunology. The aldehyde provides a handle for introducing different side chains via reactions like reductive amination to explore the kinase active site.<sup>[3]</sup>
- Anti-inflammatory Agents: Pyrrole derivatives have shown promise as anti-inflammatory agents. The core structure can be modified to interact with targets like cyclooxygenase (COX) enzymes or other inflammatory mediators.<sup>[3]</sup>
- Antimalarial Compounds: The compound has been used as a reagent in the discovery of pyrrolone-based antimalarials, highlighting its utility in infectious disease research.<sup>[4]</sup>
- Enoyl-ACP Reductase (InhA) Inhibitors: The pyrrole carbaldehyde structure is considered a powerful template for designing inhibitors of InhA, a key enzyme in *Mycobacterium*

tuberculosis, making it relevant for developing new anti-tubercular drugs.[13]

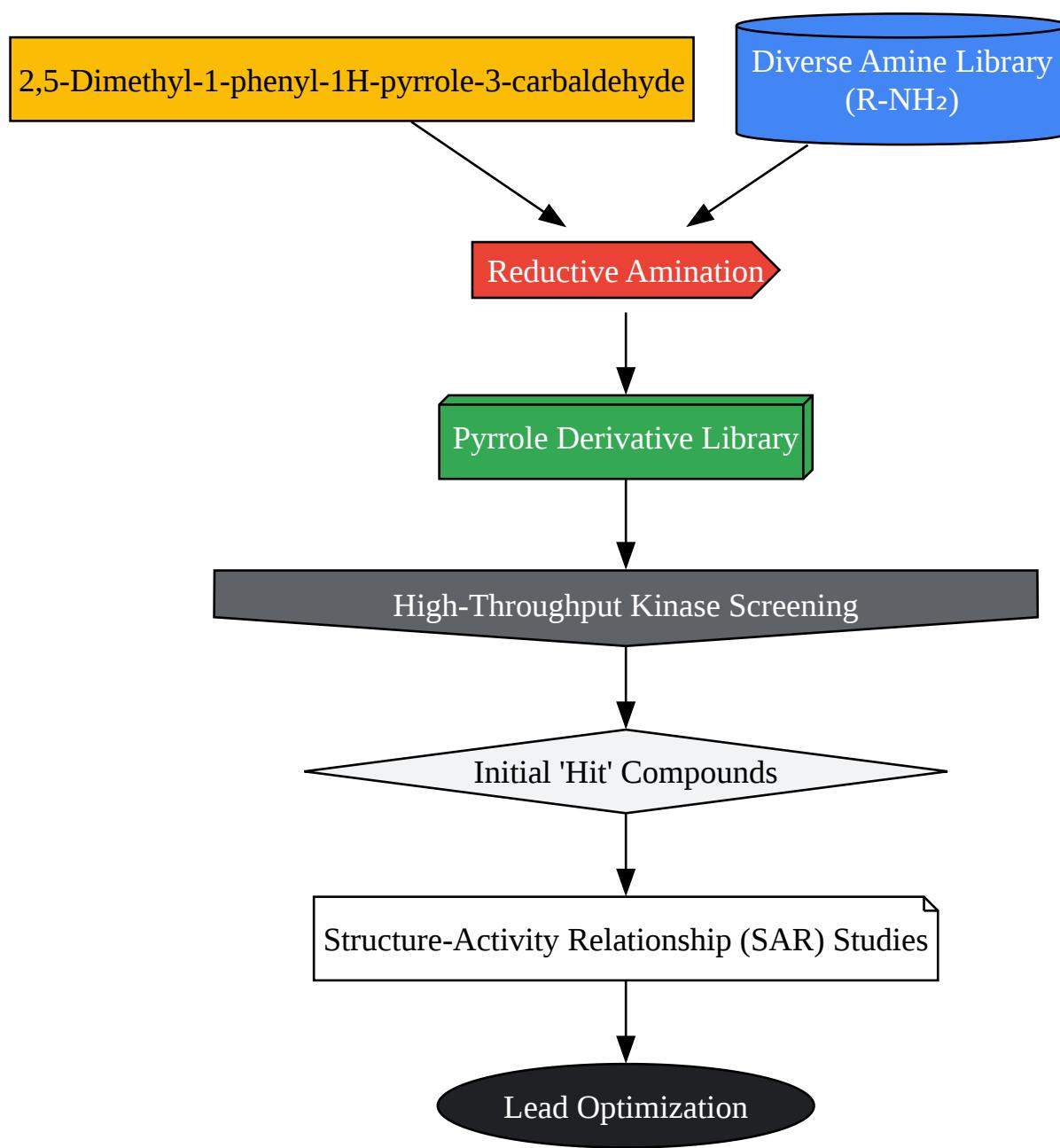
## Applications in Materials Science

The conjugated  $\pi$ -system of the N-phenylpyrrole core makes it attractive for materials science applications.

- **Organic Semiconductors:** The structure supports conjugation, which is a prerequisite for charge transport in organic electronic materials. It can be incorporated into larger polymeric or small-molecule systems for use in organic field-effect transistors (OFETs) and other optoelectronic devices.[3]
- **Dyes and Fluorescent Probes:** The aromatic and electron-rich nature of the compound allows it to be used in the preparation of novel dyes. The aldehyde group can be used to link the chromophore to other molecules or surfaces.[3]

## Conceptual Drug Design Workflow

The following diagram illustrates a hypothetical workflow for using the title compound to develop a library of potential kinase inhibitors.



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Caption: Conceptual workflow for kinase inhibitor discovery.

## Chapter 4: Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Parameter	Information
Hazard Codes	Xi (Irritant)[4]
Risk Statements	R36 (Irritating to eyes)[4]
Safety Statements	S22 (Do not breathe dust), S24/25 (Avoid contact with skin and eyes)[4]
Handling	Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage	For long-term stability, store at 2-8°C under a dry, inert atmosphere (Argon or Nitrogen) to prevent degradation, particularly oxidation of the aldehyde group.[3][4]

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